molecular formula C24H22N4O2S B2385292 7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941969-12-6

7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2385292
M. Wt: 430.53
InChI Key: YBXNCAUBBHJGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality 7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of complex organic compounds and their biological activities. For example, studies on the preparation and reactions of related heterocyclic systems have revealed that these compounds can exhibit significant biocidal properties against a range of bacteria and fungi, indicating potential applications in antimicrobial drug development (Youssef et al., 2011).

Antitumor and Anticancer Properties

Another area of interest is the exploration of compounds for antitumor and anticancer properties. Research into the synthesis and chemistry of novel compounds has uncovered promising broad-spectrum antitumor agents, suggesting that similar compounds could be investigated for their potential in cancer therapy (Stevens et al., 1984).

Cardiotonic and Anti-inflammatory Agents

Compounds with complex structures have also been synthesized and evaluated for their cardiotonic activities and as inhibitors of platelet aggregation. This suggests potential applications in the development of treatments for cardiovascular diseases (Monge et al., 1993). Additionally, research into novel indomethacin analogs as non-ulcerogenic derivatives for anti-inflammatory and analgesic properties highlights the importance of structural modifications in reducing drug-associated toxicities (Bhandari et al., 2010).

Heterocyclic Chemistry and Drug Design

The field of heterocyclic chemistry is crucial for drug design, with studies focusing on the synthesis of new classes of compounds that integrate multiple heterocyclic systems. These efforts are aimed at creating molecules with enhanced pharmacological profiles, indicating the potential for the development of novel therapeutic agents (Boraei et al., 2020).

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(4-ethylphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-3-16-8-10-18(11-9-16)21-23-22(25-15(2)31-23)24(30)28(26-21)14-20(29)27-13-12-17-6-4-5-7-19(17)27/h4-11H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXNCAUBBHJGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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